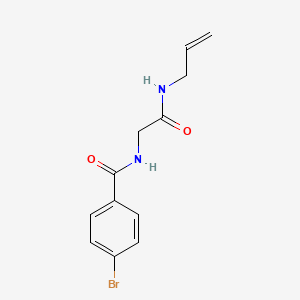
n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide: is an organic compound that features a bromobenzamide moiety linked to an allylamino group through an oxoethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide typically involves the following steps:
Formation of the Allylamino Intermediate: The allylamino group can be introduced by reacting allylamine with an appropriate precursor, such as an oxoethyl derivative.
Bromination: The bromobenzamide moiety is synthesized by brominating a suitable benzamide precursor.
Coupling Reaction: The final step involves coupling the allylamino intermediate with the bromobenzamide moiety under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromobenzamide moiety can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
科学的研究の応用
n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
n-(2-(Amino)-2-oxoethyl)-4-bromobenzamide: Similar structure but lacks the allyl group.
n-(2-(Allylamino)-2-oxoethyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.
n-(2-(Allylamino)-2-oxoethyl)-4-fluorobenzamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide is unique due to the presence of both the allylamino group and the bromobenzamide moiety. This combination imparts specific chemical and biological properties that are not observed in its analogs with different substituents.
特性
分子式 |
C12H13BrN2O2 |
|---|---|
分子量 |
297.15 g/mol |
IUPAC名 |
4-bromo-N-[2-oxo-2-(prop-2-enylamino)ethyl]benzamide |
InChI |
InChI=1S/C12H13BrN2O2/c1-2-7-14-11(16)8-15-12(17)9-3-5-10(13)6-4-9/h2-6H,1,7-8H2,(H,14,16)(H,15,17) |
InChIキー |
YRJTXUSXMSKOLF-UHFFFAOYSA-N |
正規SMILES |
C=CCNC(=O)CNC(=O)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


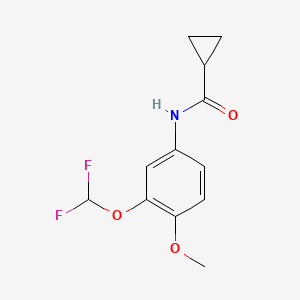
![2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol](/img/structure/B14912862.png)
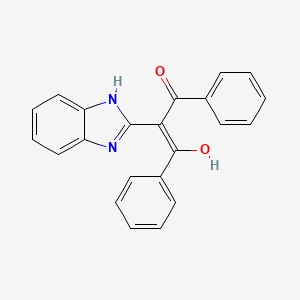
![3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one](/img/structure/B14912893.png)
![3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid](/img/structure/B14912895.png)
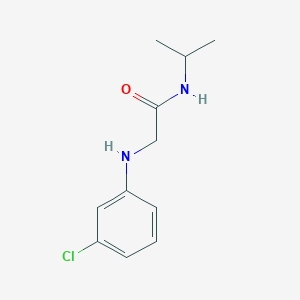
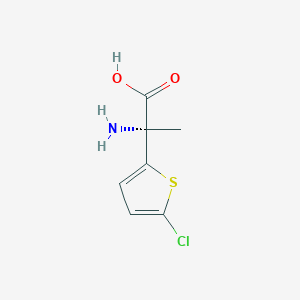
![2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide](/img/structure/B14912919.png)
![Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14912921.png)
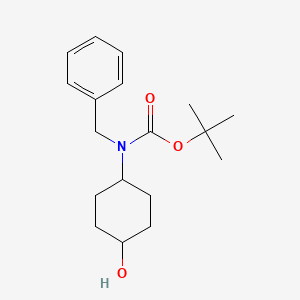
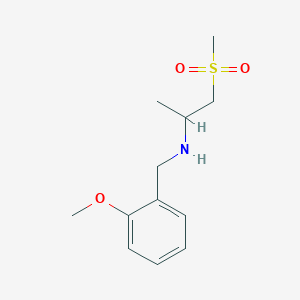
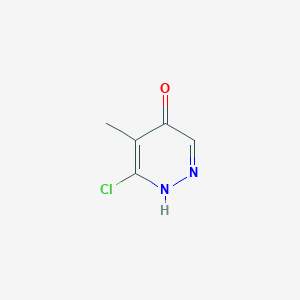
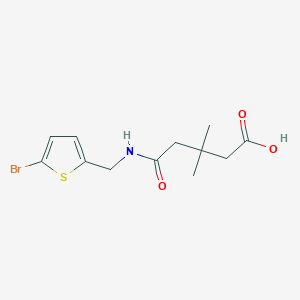
![(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)
